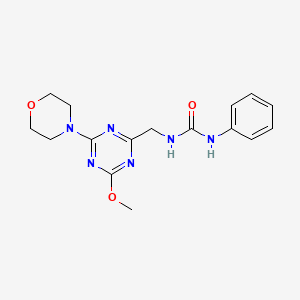![molecular formula C22H19Cl2N3O2S2 B2583580 2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine CAS No. 478249-60-4](/img/structure/B2583580.png)
2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
説明
2-[(2,4-dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine is a member of quinazolines.
科学的研究の応用
Optoelectronic Materials
Quinazoline derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including quinazoline and pyrimidine rings, are highly valued for the creation of novel optoelectronic materials. They serve as the foundation for manufacturing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines are of particular interest as potential structures for nonlinear optical materials and for colorimetric pH sensors, showcasing their versatility in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, due to their stability and ability to host various bioactive moieties, are a focal point in medicinal chemistry. They constitute an essential class of compounds found in over 200 naturally occurring alkaloids. The modification of these structures has led to the development of novel compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This area of research highlights the potential of quinazoline derivatives in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Environmental Impact and Biodegradation
The environmental impact and biodegradation of compounds related to 2,4-dichlorophenoxyacetic acid (2,4-D), a chemical cousin to the quinazoline derivatives, have been studied. Research focuses on the toxicology, mutagenicity, and environmental fate of 2,4-D, emphasizing the need for future studies to focus on molecular biology, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020). Additionally, the biodegradation of related organosulfur compounds in petroleum, where dibenzothiophene serves as a model compound, has been reviewed, highlighting the types of organosulfur compounds found in petroleum and their environmental fates (Kropp & Fedorak, 1998).
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2S2/c1-28-19-9-16-18(10-20(19)29-2)26-22(27(21(16)25)11-15-4-3-7-30-15)31-12-13-5-6-14(23)8-17(13)24/h3-10,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVHJSCNQWOBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



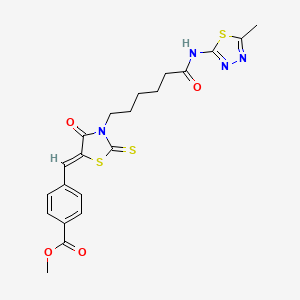

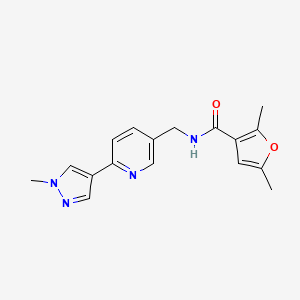
![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)


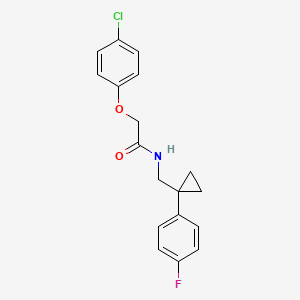

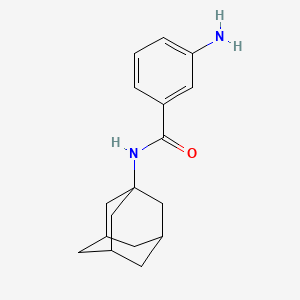
![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
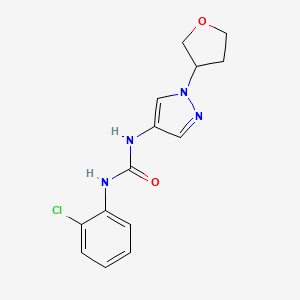
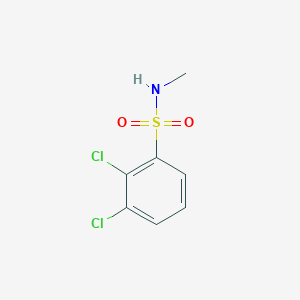
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
